Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate
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Overview
Description
Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a methylamino group attached to a propanoate backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and methylamine.
Formation of Intermediate: The pyridine-4-carboxaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with a suitable esterifying agent like methyl chloroformate to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The methylamino group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(amino)-2-(pyridin-4-yl)propanoate: Lacks the methyl group on the amino nitrogen.
Ethyl 2-(methylamino)-2-(pyridin-4-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methylamino group and the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(methylamino)-2-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-4-6-12-7-5-8/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFVMLQQGCEDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)OC)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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